N-Acetyl Mesalazine-d3
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Overview
Description
N-Acetyl Mesalazine-d3 (NAM-d3) is a synthetic compound that has been developed for use in scientific research. It is an analogue of mesalazine, a drug used to treat inflammatory bowel diseases, and is used as a tool in the study of the drug’s mechanism of action. NAM-d3 is a very versatile compound, with a range of applications in laboratory experiments.
Scientific Research Applications
Analytical Method Development and Validation
“N-Acetyl Mesalazine-d3” can be used for the analytical method development and method validation (AMV). It is particularly useful during the commercial production of Mesalazine .
Quality Control Application
This compound plays a significant role in Quality Control (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Mesalazine .
Treatment of Inflammatory Bowel Disease
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), has been used for over 40 years to treat inflammatory bowel disease (IBD), including ulcerative colitis (UC), and mild to moderate Crohn’s disease .
Anti-Oxidant Properties
5-ASA is an anti-oxidant with high biological activity among nonsteroidal anti-inflammatory drugs (NSAIDs). It has been used experimentally for other diseases .
Anti-Inflammatory Properties
5-ASA has anti-inflammatory properties, which makes it useful in the treatment of various inflammatory conditions .
Antibacterial and Antifungal Properties
Research has shown that 5-ASA has antibacterial and antifungal properties .
Anticancer Properties
5-ASA has been found to have anticancer properties, which could potentially be used in cancer treatment .
Gastric Protection (Gastroprotective)
5-ASA has gastric protection (gastroprotective) properties, which could potentially be used in the treatment of gastric conditions .
Mechanism of Action
Target of Action
N-Acetyl Mesalazine-d3, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .
Mode of Action
The mode of action of N-Acetyl Mesalazine-d3 involves its interaction with its targets in the body. It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . In the anti-oxidant activity of SSZ, the phenoxyl group of 5-ASA acts as an electron (or H-atom) donor .
Biochemical Pathways
The biochemical pathways affected by N-Acetyl Mesalazine-d3 are primarily related to its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .
Pharmacokinetics
The pharmacokinetic properties of N-Acetyl Mesalazine-d3 have been studied in healthy subjects. After receiving mesalazine enema (1 g/100 mL) once daily for 7 consecutive days, the mean maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t) and elimination half-life (t1/2) of mesalazine were found to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively .
Result of Action
The result of the action of N-Acetyl Mesalazine-d3 is primarily the reduction of inflammation in conditions such as ulcerative colitis. It has also been associated with a decrease in inflammatory activity and subsequently potentially reducing the risk of colorectal cancer in conditions like ulcerative colitis .
properties
IUPAC Name |
2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDRROBUCULOD-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675516 |
Source
|
Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93968-79-7 |
Source
|
Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.